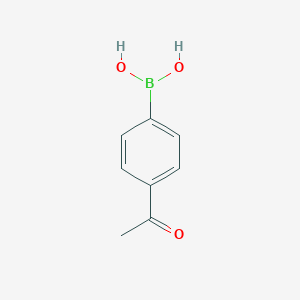
4-アセチルフェニルボロン酸
概要
説明
4-Acetylphenylboronic acid is a boronate and belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .
Synthesis Analysis
4-Acetylphenylboronic acid undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . It was also used in the synthesis of 4′-azidoacetophenone .Molecular Structure Analysis
The molecular formula of 4-Acetylphenylboronic acid is CH3COC6H4B(OH)2 . The molecular weight is 163.97 .Chemical Reactions Analysis
4-Acetylphenylboronic acid reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . It undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers .Physical And Chemical Properties Analysis
The melting point of 4-Acetylphenylboronic acid is 240-244 °C (lit.) .科学的研究の応用
センシングアプリケーション
4-アセチルフェニルボロン酸: は、ジオールと錯体を形成する能力と、フッ化物やシアン化物などのルイス塩基と反応する能力があるため、センシングアプリケーションで広く使用されています 。この相互作用は、さまざまな生物学的および化学物質を検出できるセンサーの開発にとって不可欠です。
治療アプリケーション
この化合物の独特の化学構造により、シアル酸と相互作用することが可能になり、薬物送達システムの新しい道が開かれました 。これらの相互作用は、より効果的で標的を絞った治療法を生み出す可能性について探求されています。
鈴木・宮浦クロスカップリング
合成有機化学において、4-アセチルフェニルボロン酸は鈴木・宮浦クロスカップリング反応における重要な試薬です 。この反応は、さまざまな有機化合物の合成における基礎的なプロセスである、炭素-炭素結合の形成に役立ちます。
デンドリマー合成
この化合物は、デンドリマーの合成において不可欠なカップリング反応を起こします 。デンドリマーは、薬物送達、化学センサー、材料科学など、さまざまな分野で潜在的な応用が期待される、高度に分岐した星型の巨大分子です。
糖化分子の電気泳動
ボロン酸は、4-アセチルフェニルボロン酸を含め、糖化分子の電気泳動分離に使用されます 。このアプリケーションは、特にグリコシル化タンパク質やその他の生体分子の分析において重要です。
インスリン放出システムの開発
ボロン酸とジオールの相互作用は、インスリンの制御放出のためのポリマーの生成にも利用されています 。これは、糖尿病の管理と治療にとって重要な意味を持ちます。
作用機序
Target of Action
4-Acetylphenylboronic acid is a boronate, a class of synthetic organic compounds . It primarily targets peroxynitrite (ONOO-), a reactive nitrogen species . Peroxynitrite plays a role in the body’s immune response, inflammation, and cellular signaling .
Mode of Action
The compound interacts with its target, peroxynitrite, by reacting rapidly to form stable hydroxy derivatives . This interaction is facilitated by the boronate group in the 4-Acetylphenylboronic acid, which has a high affinity for peroxynitrite .
Biochemical Pathways
4-Acetylphenylboronic acid is involved in several biochemical pathways. It undergoes Suzuki coupling, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is used in the synthesis of various organic compounds, including dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions, used in drug delivery, catalysis, and materials science .
Result of Action
The primary result of the action of 4-Acetylphenylboronic acid is the formation of stable hydroxy derivatives when it reacts with peroxynitrite . This can potentially modulate the effects of peroxynitrite in the body, influencing inflammation and cellular signaling .
Action Environment
The action, efficacy, and stability of 4-Acetylphenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific conditions within the body. For example, the Suzuki coupling reaction in which it participates is catalyzed by palladium and occurs under mild and functional group tolerant conditions .
Safety and Hazards
生化学分析
Biochemical Properties
4-Acetylphenylboronic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase II (CA II). It has been shown to inhibit bovine CA II and human CA II with IC50 values of 246 μM and 281.40 μM, respectively . The compound interacts with enzymes such as Baeyer-Villiger monooxygenases and participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
4-Acetylphenylboronic acid has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of carbonic anhydrase II can lead to alterations in cellular pH regulation and ion transport, impacting cell function . Additionally, its involvement in oxidative reactions with peroxynitrite suggests potential roles in cellular oxidative stress responses .
Molecular Mechanism
The molecular mechanism of 4-Acetylphenylboronic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound forms stable hydroxy derivatives upon reacting with peroxynitrite, indicating its role in oxidative stress modulation . Its inhibition of carbonic anhydrase II involves binding to the enzyme’s active site, preventing the hydration of carbon dioxide and subsequent pH regulation . These interactions at the molecular level underscore the compound’s biochemical significance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetylphenylboronic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be stable under standard storage conditions, with a melting point of 240-244°C . Long-term studies have shown that its inhibitory effects on carbonic anhydrase II persist, indicating sustained biochemical activity .
Dosage Effects in Animal Models
The effects of 4-Acetylphenylboronic acid vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits carbonic anhydrase II without causing significant toxicity . At higher doses, potential adverse effects such as respiratory irritation and skin sensitization have been observed . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Acetylphenylboronic acid is involved in several metabolic pathways, including its rapid reaction with peroxynitrite to form hydroxy derivatives . The compound also participates in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of various organic compounds . These metabolic interactions emphasize the compound’s role in biochemical synthesis and metabolic regulation.
Transport and Distribution
Within cells and tissues, 4-Acetylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. Its ability to form stable hydroxy derivatives suggests potential accumulation in oxidative stress-related cellular compartments . The compound’s distribution is influenced by its chemical properties, including solubility and reactivity.
Subcellular Localization
The subcellular localization of 4-Acetylphenylboronic acid is primarily within compartments involved in oxidative stress responses and pH regulation. The compound’s inhibition of carbonic anhydrase II suggests its presence in cellular regions where this enzyme is active, such as the cytoplasm and mitochondria . These localization patterns are critical for understanding the compound’s biochemical functions and effects.
特性
IUPAC Name |
(4-acetylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRODBYVNIZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395250 | |
| Record name | 4-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149104-90-5 | |
| Record name | 4-Acetylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149104-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-acetylphenylboronic acid interact with other molecules to form complex structures?
A1: 4-Acetylphenylboronic acid exhibits versatile bonding capabilities. It can interact with molecules like 4,4′-bipyridine through hydrogen bonding, forming intriguing supramolecular architectures. [] Specifically, the boronic acid group (-B(OH)2) can engage in hydrogen bonding with the nitrogen atoms of 4,4′-bipyridine, creating robust and directional interactions. This, in conjunction with other intermolecular forces like π-π interactions, results in the formation of diverse one-dimensional, two-dimensional, and even three-dimensional networks. Interestingly, water molecules play a crucial role as spacers within these structures, facilitating optimal π-π stacking between aromatic rings. []
Q2: Can 4-acetylphenylboronic acid be incorporated into cyclic structures containing metal atoms?
A2: Yes, 4-acetylphenylboronic acid reacts with platinum complexes like [Pt(SiHPh2)2(dmpe)] (dmpe = 1,2-bis(dimethylphosphino)ethane), leading to the formation of six-membered platinacycles. [] In this reaction, the boronic acid moiety reacts with the silicon-hydrogen (Si-H) bonds of the platinum complex, eliminating hydrogen gas and forming a six-membered ring containing platinum, oxygen, boron, and silicon atoms. [] These platinacycles, characterized by X-ray crystallography, exhibit a planar structure. [] This demonstrates the ability of 4-acetylphenylboronic acid to participate in unique organometallic synthesis, opening up possibilities for designing novel materials with potential applications in catalysis or materials science.
Q3: Are there analytical techniques suitable for characterizing 4-acetylphenylboronic acid and its derivatives?
A3: Various analytical techniques are employed to characterize 4-acetylphenylboronic acid and its derivatives. X-ray diffraction analysis is crucial for determining the solid-state structures of the compounds and their supramolecular assemblies. [, ] This technique provides valuable insights into bond lengths, bond angles, and the spatial arrangement of atoms within the molecule and the crystal lattice. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to identify functional groups, analyze molecular structure, and assess the purity of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

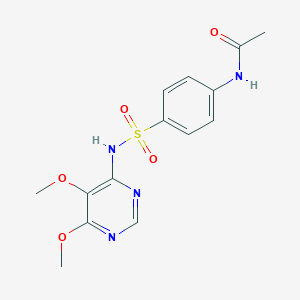
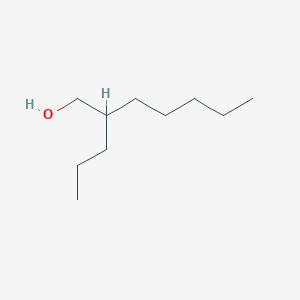

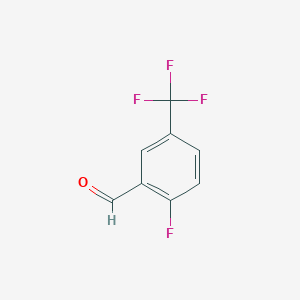


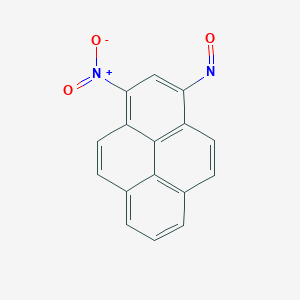
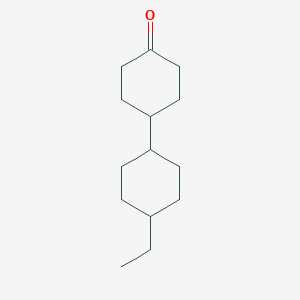



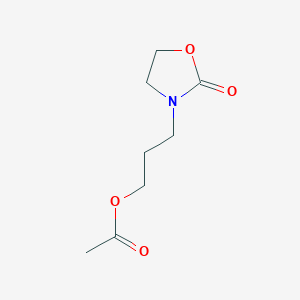
![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)
